N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an amine derivative under controlled conditions.
Introduction of the cyanophenyl group: This step involves the reaction of the intermediate with 2-cyanophenyl isocyanate.
Attachment of the pyridinyl-piperidinyl moiety: The final step involves coupling the intermediate with a pyridin-4-yl-piperidin-4-yl derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Due to its unique structural properties, it is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide can be compared with similar compounds such as:
N1-(2-cyanophenyl)-N2-(pyridin-4-yl)oxalamide: Lacks the piperidinyl moiety, which may affect its binding affinity and biological activity.
N1-(2-cyanophenyl)-N2-(piperidin-4-yl)oxalamide: Lacks the pyridinyl group, which may influence its electronic properties and reactivity.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c21-13-16-3-1-2-4-18(16)24-20(27)19(26)23-14-15-7-11-25(12-8-15)17-5-9-22-10-6-17/h1-6,9-10,15H,7-8,11-12,14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNZWMCIIDFRQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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